(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid
Overview
Description
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is a chiral compound that features a hydrazinyl group protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid typically involves the following steps:
Formation of the hydrazine derivative: Starting with a suitable precursor, such as an amino acid derivative, the hydrazine group is introduced through a reaction with hydrazine or a hydrazine derivative.
Protection of the hydrazine group: The hydrazine group is then protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl bromide or benzyl chloride as the benzylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The hydrazinyl group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for nucleophilic substitution include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group could yield azo compounds, while reduction could yield primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of complex organic molecules.
Biology: It may serve as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors or receptor agonists.
Medicine: It could be explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: It may find applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(1-Benzyl-2-hydrazinyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
(S)-2-(1-Benzyl-2-boc-hydrazinyl)butanoic acid: Similar structure but with an additional carbon in the backbone.
(S)-2-(1-Benzyl-2-boc-hydrazinyl)acetic acid: Similar structure but with a shorter backbone.
Uniqueness
(S)-2-(1-Benzyl-2-boc-hydrazinyl)propanoic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. This makes it a valuable intermediate in organic synthesis, allowing for controlled modification of the hydrazinyl group.
Properties
IUPAC Name |
(2S)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11(13(18)19)17(10-12-8-6-5-7-9-12)16-14(20)21-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,20)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRRUKULDYLAHI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)N(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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